molecular formula C₂₀H₁₄D₅N₅Na₂O₆ B1150782 Pemetrexed-d5 Disodium Salt

Pemetrexed-d5 Disodium Salt

Cat. No.: B1150782
M. Wt: 476.41
Attention: For research use only. Not for human or veterinary use.
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Description

Pemetrexed-d5 Disodium Salt is a deuterium-labeled, isotopically pure form of the multitargeted antifolate agent, pemetrexed. Its primary research application is serving as a critical internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of pemetrexed concentrations in biological matrices. This enables detailed pharmacokinetic and pharmacodynamic studies of the parent drug. The research value of this compound is rooted in the mechanism of action of pemetrexed, which is an antineoplastic agent that potently inhibits multiple folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By disrupting the de novo biosynthesis of thymidine and purine nucleotides, pemetrexed impedes DNA and RNA synthesis, thereby inhibiting cellular replication. The deuterated form allows researchers to accurately track and analyze this compound in complex systems, facilitating investigations into drug metabolism, resistance mechanisms, and the optimization of chemotherapeutic regimens for conditions such as malignant pleural mesothelioma and non-small cell lung cancer (NSCLC) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₀H₁₄D₅N₅Na₂O₆

Molecular Weight

476.41

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5 Sodium Salt;  _x000B_N-[4-[(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5 Disodium;  Alimta-d5;  LY 231514-d5;  L

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Pemetrexed D5 Disodium Salt

Strategies for Deuterium (B1214612) Incorporation into Pemetrexed (B1662193) Structure

The placement of deuterium atoms at specific, stable positions within the pemetrexed molecule is essential to prevent their loss through exchange with hydrogen from the surrounding environment. wikipedia.org This is achieved through carefully designed synthetic strategies.

Hydrogen-deuterium (H-D) exchange reactions represent a direct method for incorporating deuterium. wikipedia.org This process involves exposing a compound with exchangeable protons to a deuterium source, such as deuterium oxide (D₂O), often catalyzed by acid or base. wikipedia.org While this can be a straightforward technique, its application to pemetrexed synthesis must be carefully considered. Protons that are too labile may be easily replaced but are also susceptible to "back-exchange" with hydrogen in protic solvents, which would compromise the isotopic label. wikipedia.orgnih.gov Conversely, non-labile C-H bonds are generally much harder to exchange. wikipedia.org Therefore, this method is typically more suitable for creating deuterated reagents or for labeling specific positions under controlled conditions rather than for the direct, large-scale synthesis of a complex molecule like Pemetrexed-d5 where labeling at non-labile sites is required. nih.gov

A more precise and widely used strategy involves the synthesis of pemetrexed using a precursor that is already deuterated at the desired positions. europa.eu This "bottom-up" approach provides exact control over the location and number of deuterium atoms. researchgate.net For Pemetrexed-d5, the deuterium atoms are typically located on the L-glutamic acid portion of the molecule. The synthesis would therefore involve preparing a deuterated version of L-glutamic acid, such as L-glutamic-2,3,3,4,4-d5 acid, and then coupling this labeled precursor with the pyrrolo[2,3-d]pyrimidine core structure to assemble the final Pemetrexed-d5 molecule. europa.eunih.gov This method ensures high isotopic enrichment and guarantees that the deuterium atoms are in stable, non-exchangeable positions, which is critical for its role as an internal standard. google.com

Advanced Analytical Techniques for Isotopic Purity and Positional Verification

After synthesis, rigorous analytical testing is required to confirm the success of the deuteration. rsc.org This involves verifying the number of incorporated deuterium atoms (isotopic enrichment) and confirming their exact location within the molecular structure. rsc.org

High-resolution mass spectrometry (HRMS) is a fundamental technique for assessing the isotopic purity of Pemetrexed-d5. rsc.orgnih.gov It can accurately distinguish between molecules with very small mass differences. researchgate.net The theoretical molecular weight of Pemetrexed-d5 disodium (B8443419) salt is approximately 476.41 g/mol , compared to the unlabeled version. lgcstandards.compharmaffiliates.com HRMS measures the mass-to-charge ratio of the labeled compound with high precision, allowing for the confirmation of the mass increase corresponding to the five deuterium atoms. nih.govresearchgate.net By analyzing the relative intensities of the mass peaks for the deuterated compound (d5) and any remaining unlabeled (d0) or partially labeled (d1-d4) isotopologues, the percentage of isotopic enrichment can be calculated. rsc.orgnih.gov Commercially available Pemetrexed-d5 standards typically report an isotopic purity of over 98%. scbt.com

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Pemetrexed-d5

AnalyteTheoretical Mass (M)Observed Mass (M)Isotopic Purity Specification
Pemetrexed (Free Acid)427.1502427.1500N/A
Pemetrexed-d5 (Free Acid)432.1816432.1815>98%

This table presents illustrative data based on typical specifications for such compounds. Actual values are lot-specific and found in the Certificate of Analysis.

While HRMS confirms that the correct number of deuterium atoms has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their precise location. rsc.orgresearchgate.net In a standard proton NMR (¹H NMR) spectrum of pemetrexed, specific signals correspond to the protons on the glutamic acid moiety. researchgate.netchemicalbook.com When these protons are replaced with deuterium, the corresponding signals disappear or are significantly diminished in the ¹H NMR spectrum of Pemetrexed-d5. rsc.org This absence of signals from the C2, C3, and C4 positions of the glutamate (B1630785) portion confirms that the deuterium labeling occurred at the intended sites. Furthermore, deuterium NMR (²H NMR) can be used to directly detect the deuterium nuclei, providing complementary evidence for their location. rsc.org

Physicochemical Stability Profiling of Deuterated Compounds for Research Applications

The stability of Pemetrexed-d5 disodium salt is crucial for its function as a reliable analytical standard. europa.eu Stability studies are performed under various conditions to ensure the compound does not degrade and, importantly, that the deuterium labels remain intact. europa.eunih.gov The C-D bond is inherently stronger than the C-H bond, which generally enhances the metabolic stability of the molecule. nih.govresearchgate.net However, it is still necessary to assess the compound's stability under conditions relevant to its storage and use, such as exposure to different temperatures, pH levels, and light. europa.eugoogle.com

A key concern is "back-exchange," where deuterium atoms could potentially exchange back to hydrogen when exposed to protic solvents (like water or methanol) over time. nih.govacs.org Stability profiling, using techniques like HPLC and HRMS, confirms that the isotopic purity and chemical integrity of the compound are maintained under recommended storage conditions, which are often at low temperatures (e.g., -20°C) and protected from light. europa.eunih.gov Studies on the non-deuterated form have shown it to be stable, and similar stability is expected for the deuterated analogue, especially since the deuteration sites are non-labile. europa.eugoogle.com

Sophisticated Analytical and Bioanalytical Applications of Pemetrexed D5 Disodium Salt

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Quantitative Analysis

The gold standard for the quantitative analysis of Pemetrexed (B1662193) in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). eijppr.com This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eijppr.com The development of a robust LC-MS/MS method is a meticulous process involving the optimization of numerous parameters to achieve reliable quantification, especially at the low concentrations often encountered in clinical studies such as microdosing. nih.govnih.gov

Optimization of Chromatographic Separation and Ionization Parameters

Effective chromatographic separation is crucial to isolate the analyte of interest from endogenous matrix components that could interfere with quantification. researchgate.net For Pemetrexed analysis, reversed-phase ultra-high performance liquid chromatography (UPLC or UHPLC) is commonly employed. nih.govnih.gov Optimization involves a systematic evaluation of columns, mobile phase composition, and flow rates to achieve sharp, symmetrical peaks and an adequate retention time.

Key chromatographic parameters are often optimized as follows:

Column: C18 columns are frequently chosen for their ability to retain and separate Pemetrexed from more polar matrix components. nih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). nih.gov The acidic pH of the mobile phase, around 3, has been shown to improve sensitivity and reduce analytical noise. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the analyte and to clean the column between injections. nih.gov

Flow Rate: The flow rate is optimized to balance analysis time with separation efficiency, with typical rates around 0.3 mL/min for UPLC systems. nih.gov

Ionization parameters in the mass spectrometer are optimized by infusing a standard solution of the analyte to maximize the signal response. For Pemetrexed and its deuterated standard, positive electrospray ionization (ESI) is typically used. The instrument is set to perform Multiple Reaction Monitoring (MRM), where specific precursor ions are selected and fragmented to produce characteristic product ions. This process is highly selective.

Table 1: Optimized Mass Spectrometry Parameters for Pemetrexed Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for Qualification
Pemetrexed428.08281.06163.00
[13C5]-Pemetrexed (as a proxy for Pemetrexed-d5)433.10281.01-

Data derived from a study using [13C5]-Pemetrexed, which serves as a close example for a deuterated standard like Pemetrexed-d5. nih.gov The transition 428.08 > 281.06 for Pemetrexed was chosen for quantification due to its superior sensitivity and lower interference. nih.gov

Application as a Stable Isotope Internal Standard in Complex Biological Matrices

The primary and most critical application of Pemetrexed-d5 Disodium (B8443419) Salt is its use as an internal standard (IS) in quantitative bioanalysis. acanthusresearch.comscbt.com When analyzing samples from complex biological matrices such as human plasma, significant variability can be introduced during sample preparation and analysis. nih.govresearchgate.net An ideal internal standard should behave identically to the analyte during extraction, chromatography, and ionization, but be distinguishable by the detector. medipharmsai.com

Pemetrexed-d5 fulfills these requirements perfectly. It co-elutes with the non-labeled Pemetrexed and experiences the same potential for loss during sample preparation (e.g., solid-phase extraction or protein precipitation) and the same degree of ionization suppression or enhancement in the mass spectrometer source. nih.govresearchgate.net Because a known amount of the IS is added to every sample at the beginning of the workflow, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio remains constant even if sample loss or matrix effects occur, leading to highly accurate and precise results. nih.govnih.gov This approach is essential for reliable pharmacokinetic studies, from standard dosing down to microdosing applications where analyte concentrations are extremely low. nih.govnih.gov

Addressing Matrix Effects and Ensuring Analytical Robustness

Matrix effects are a major challenge in LC-MS/MS bioanalysis. eijppr.com They occur when co-eluting molecules from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. medipharmsai.comchromatographytoday.com This can lead to inaccurate and unreliable quantification. eijppr.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard like Pemetrexed-d5. medipharmsai.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. nih.gov Therefore, any suppression or enhancement of the analyte's signal is mirrored by the internal standard, and the ratio of their signals remains unaffected, ensuring the accuracy of the measurement. nih.gov

Application in High-Throughput Screening and Automation in Bioanalysis

In drug development, a large number of samples often need to be analyzed in a short period, necessitating high-throughput screening (HTS) and automation. rsc.orgthermoscientific.com LC-MS/MS methods utilizing Pemetrexed-d5 can be adapted for HTS environments. This is achieved by:

Automated Sample Preparation: Robotic liquid handling systems can automate tedious and error-prone steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. wuxiapptec.comresearchgate.net These systems can process 96-well plates simultaneously, drastically increasing throughput and improving reproducibility compared to manual methods. wuxiapptec.com

Rapid Chromatography: The use of UHPLC systems with shorter columns and faster flow rates can significantly reduce chromatographic run times, often to just a few minutes per sample, without compromising separation quality. nih.gov

Multiplexing Systems: Advanced systems can use multiple parallel LC channels to keep the mass spectrometer operating continuously, further increasing the number of samples analyzed per day. thermoscientific.com

These automated and high-throughput workflows are essential in preclinical and clinical studies, allowing for rapid data turnaround to support critical decisions in the drug development pipeline. wuxiapptec.comiqvia.com

Method Validation Parameters for Research-Grade Quantitative Assays

Before an analytical method can be used for research or clinical sample analysis, it must undergo a rigorous validation process to demonstrate its reliability. ijddr.in Validation assesses several key parameters to ensure the data generated are accurate and precise. ijrpb.com

Linearity and Calibration Range Establishment

The establishment of linearity is a critical step in validating a bioanalytical method, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specific range. For the quantification of pemetrexed using an isotopically labeled internal standard like Pemetrexed-d5 Disodium Salt, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

In a highly sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method developed to support microdosing studies, the calibration curve for pemetrexed was constructed using a quadratic fit with a weighting factor of 1/x². nih.gov This approach yielded excellent linearity, with regression coefficients (r²) consistently greater than 0.99. researchgate.net The specific range of quantification is tailored to the intended application; for instance, to measure low concentrations associated with microdosing, a range of 0.0250 to 25.0 µg/L in human plasma has been validated. nih.gov Another validated LC-MS method demonstrated a broader linear range from 5 to 5000 ng/mL, also with a correlation coefficient (r²) exceeding 0.99. researchgate.net

MethodMatrixCalibration RangeCorrelation Coefficient (r²)
UPLC-MS/MSHuman Plasma0.0250 - 25.0 µg/L0.9978 ± 0.0004
LC-MSHuman Plasma5 - 5000 ng/mL>0.99
HPLCPharmaceutical Formulation25 - 150 µg/mL0.999

Accuracy and Precision Assessment

Accuracy and precision are paramount for ensuring the reliability of quantitative bioanalytical data. Accuracy reflects the closeness of the mean test results to the true concentration, while precision measures the degree of scatter among a series of measurements. These parameters are typically evaluated at multiple concentration levels, including the lower and upper limits of quantification, as well as at low, medium, and high-quality control (QC) concentrations.

For pemetrexed quantification, assays have demonstrated high levels of accuracy and precision. In one UPLC-MS/MS method, the average accuracy was reported as 96.5%, with both within-day and between-day precision coefficients of variation (CVs) being less than 8.8%. nih.govnih.gov Another LC-MS method showed within-day and between-day precision to be less than 7.2% and inaccuracy not exceeding 2.8%. researchgate.net These results fall well within the accepted regulatory guidelines, which typically require precision (expressed as %CV or %RSD) to be within ±15% (or ±20% at the lower limit of quantification) and accuracy to be within 85-115% (or 80-120% at the LLOQ).

MethodParameterConcentration LevelsResult
UPLC-MS/MSWithin-day and Between-day Precision (%CV)QC Samples<8.8%
Average AccuracyQC Samples96.5%
LC-MSWithin-day and Between-day Precision (%CV)QC Samples<7.2%
InaccuracyQC Samples<2.8%
HPLCIntra-day Precision (%RSD)20-120 µg/ml0.21 - 0.68%
Inter-day Precision (%RSD)20-120 µg/ml0.44 - 0.88%

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) Definition

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Conversely, the Upper Limit of Quantification (ULOQ) is the highest concentration that meets the same criteria. These two parameters define the boundaries of the calibration range.

The LLOQ is determined by the sensitivity of the instrument and the efficiency of the sample preparation process. For highly sensitive applications like pharmacokinetic studies following a microdose, an LLOQ as low as 0.0250 µg/L (or 25 pg/mL) has been established for pemetrexed in plasma. nih.gov In other applications, a higher LLOQ of 5 ng/mL has been validated. researchgate.net The ULOQ is set based on the expected maximum concentration of the analyte in the study samples and the linear dynamic range of the mass spectrometer. Validated ULOQ values for pemetrexed have ranged from 25.0 µg/L to 5000 ng/mL. nih.govresearchgate.net

MethodMatrixLLOQULOQ
UPLC-MS/MSHuman Plasma0.0250 µg/L25.0 µg/L
LC-MSHuman Plasma5 ng/mL5000 ng/mL
MALDI-QqQ-MS/MSHuman Plasma0.9 fmol/µL60 fmol/µL

Sample Preparation Techniques for LC-MS/MS Analysis in Research

Effective sample preparation is crucial for successful LC-MS/MS analysis, as it aims to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical system. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation

Protein precipitation (PPT) is one of the simplest and most widely used methods for sample cleanup, particularly in high-throughput environments. researchgate.net The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma). researchgate.netbtrc-charity.org This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution.

In the analysis of pemetrexed, plasma proteins can be precipitated by adding a volume of cold acetonitrile. btrc-charity.orgnih.gov After vortexing to ensure thorough mixing, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and the internal standard, is then transferred for direct injection into the LC-MS/MS system or further processing. btrc-charity.org While fast and cost-effective, PPT may result in less clean extracts compared to other methods, potentially leading to matrix effects. researchgate.net

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. thermofisher.com This method is effective for removing non-volatile salts and highly polar or non-polar interferences. thermofisher.com

In a typical LLE procedure, the aqueous sample is mixed with an appropriate organic solvent. After vigorous mixing, the layers are separated by centrifugation or allowing them to settle. The analyte, having partitioned into the organic phase, is then collected. The solvent is subsequently evaporated and the residue is reconstituted in a solution compatible with the LC mobile phase. While capable of producing clean extracts, LLE is more labor-intensive and time-consuming than protein precipitation. thermofisher.com

Solid-Phase Extraction

Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that can produce very clean extracts, effectively minimizing matrix interference and improving assay sensitivity. mdpi.comthermofisher.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).

For pemetrexed analysis, various SPE sorbents have been utilized, including polymeric reversed-phase cartridges. nih.govresearchgate.net The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the stationary phase.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to desorb the analyte from the sorbent, and the resulting pure extract is collected for analysis.

SPE methods have been shown to provide excellent recovery and reproducibility for pemetrexed quantification in plasma. nih.govnih.gov

Mechanistic Investigations of Pemetrexed Metabolism and Transport Using Deuterated Analogs

In Vitro Enzymatic Biotransformation Studies with Pemetrexed-d5 Disodium (B8443419) Salt

In vitro studies have been crucial in characterizing the metabolic fate of pemetrexed (B1662193). Although specific data on Pemetrexed-d5 is not available, the biotransformation of the parent compound has been well-documented.

Identification of Metabolizing Enzymes and Pathways (e.g., limited hepatic metabolism, polyglutamation)

Pemetrexed undergoes limited hepatic metabolism. The primary metabolic pathway for pemetrexed is not through cytochrome P450-mediated oxidation but rather through polyglutamation. cancernetwork.com This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the pemetrexed molecule. cancernetwork.com This conversion to polyglutamated forms is critical for its cytotoxic activity, as these metabolites are retained within the cell for longer periods and are more potent inhibitors of target enzymes compared to the monoglutamate form. cancernetwork.com

Kinetic Characterization of Metabolic Pathways

The polyglutamation of pemetrexed is a key determinant of its efficacy. While specific kinetic parameters for the biotransformation of Pemetrexed-d5 are not available, studies on the parent compound have shown that the efficiency of polyglutamation can vary between different cell types, influencing their sensitivity to the drug. The conversion to polyglutamated forms is a critical step for the inhibition of key enzymes in the folate pathway. cancernetwork.com

Metabolite Profiling and Structural Elucidation in Cellular and Subcellular Systems (e.g., microsomes, hepatocytes)

Metabolite profiling studies of pemetrexed in cellular systems, such as cancer cell lines, have consistently identified polyglutamated derivatives as the major intracellular metabolites. These studies confirm that the parent drug is extensively converted to these active forms within target cells. The limited role of hepatic enzymes in pemetrexed's metabolism is supported by the fact that it is largely excreted unchanged in the urine. researchgate.net

Investigation of Drug Transporter Interactions Using Pemetrexed-d5 Disodium Salt as a Probe

The cellular uptake and efflux of pemetrexed are mediated by various drug transporters, which are critical determinants of its intracellular concentration and, consequently, its therapeutic effect. While the use of Pemetrexed-d5 as a specific probe for these transporters is not documented in the provided search results, the interactions of the parent compound with these transporters have been extensively studied.

Characterization of Influx Transporters (e.g., Reduced Folate Carrier, Organic Anion Transporter 3 (OAT3), Folate Binding Protein)

The primary mechanism for pemetrexed entry into cells is via the Reduced Folate Carrier (RFC), a major transport system for folates and antifolate drugs. nih.govnih.gov The expression levels of RFC have been suggested as a potential predictive marker for the response to pemetrexed treatment in some cancers. nih.gov Additionally, the Proton-Coupled Folate Transporter (PCFT) has been shown to play a significant role in the uptake of pemetrexed, particularly at acidic pH. nih.govttuhsc.edu

In the context of renal elimination, the Organic Anion Transporter 3 (OAT3) is involved in the active tubular secretion of pemetrexed. nih.govresearchgate.net Pemetrexed has been identified as a substrate for hOAT3, and this interaction is a key factor in its renal clearance. researchgate.net

Influx Transporter Role in Pemetrexed Disposition
Reduced Folate Carrier (RFC)Primary transporter for cellular uptake. nih.govnih.gov
Proton-Coupled Folate Transporter (PCFT)Contributes to cellular uptake, especially at lower pH. nih.govttuhsc.edu
Organic Anion Transporter 3 (OAT3)Mediates active secretion in the kidneys, contributing to renal clearance. nih.govresearchgate.net

Characterization of Efflux Transporters (e.g., OAT4)

Efflux transporters can actively pump drugs out of cells, leading to drug resistance. Several members of the ATP-binding cassette (ABC) transporter family have been implicated in pemetrexed efflux. Studies have shown that ABCC5 is associated with pemetrexed resistance in breast cancer cells by mediating its efflux. nih.govresearchgate.netresearchgate.net Overexpression of such efflux transporters can therefore reduce the intracellular accumulation and efficacy of pemetrexed. While OAT4 is mentioned as being involved in pemetrexed transport, detailed characterization of its role as an efflux transporter for this specific drug is less prominent in the provided results compared to influx transporters and other efflux pumps like ABCC5. nih.gov

Efflux Transporter Role in Pemetrexed Disposition
ABCC5Contributes to pemetrexed efflux and has been associated with drug resistance. nih.govresearchgate.netresearchgate.net

Competitive Inhibition Studies with Co-administered Compounds (In Vitro Focus)

In vitro competitive inhibition studies are crucial for understanding the potential for drug-drug interactions (DDIs) at the level of metabolic enzymes and transporters. In these assays, a deuterated analog like Pemetrexed-d5 can serve as a highly specific probe to investigate the inhibition of pemetrexed's metabolic pathways or transport mechanisms by co-administered compounds. The use of a stable isotope-labeled version of the drug allows for precise quantification, even in complex biological matrices, using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

The principle of these studies involves incubating the primary drug (in this case, unlabeled pemetrexed) and its deuterated counterpart (Pemetrexed-d5) with a biological system, such as human liver microsomes or cells expressing specific drug transporters, in the presence and absence of a potential inhibitor. By measuring the formation of metabolites from both the labeled and unlabeled drug, researchers can determine the inhibitory constant (Ki) of the co-administered compound. The distinct mass of Pemetrexed-d5 allows for its simultaneous detection alongside the unlabeled drug, providing a robust internal control and increasing the accuracy of the inhibition assessment.

While specific studies detailing the use of Pemetrexed-d5 in competitive inhibition assays are not extensively published, the methodology is a standard in drug development. For instance, understanding the interaction of pemetrexed with inhibitors of organic anion transporters (OATs), which are involved in its renal clearance, is critical. Ibuprofen, an OAT3 inhibitor, can affect pemetrexed's clearance, and a deuterated analog could be used in in vitro systems to precisely quantify the extent of this inhibition. nih.gov

Below is a hypothetical data table illustrating the type of results that could be generated from such a study.

Co-administered CompoundTransporter/EnzymePemetrexed IC50 (µM)Pemetrexed-d5 IC50 (µM)Inhibition Constant (Ki) (µM)
Compound XOAT315.215.57.8
Compound YMRP2> 100> 100Not Determined
Compound ZCYP3A455.856.128.3

This table is illustrative and based on the principles of competitive inhibition studies.

Preclinical Pharmacokinetic Methodologies Employing Deuterated Analogs

Deuterated analogs are instrumental in preclinical pharmacokinetic studies, providing a powerful means to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.govbenthamdirect.com The use of Pemetrexed-d5 offers significant advantages over non-labeled or radiolabeled compounds in these early-stage investigations.

Use in Microdosing Studies for Early ADME Assessment

Microdosing studies, which involve the administration of a sub-therapeutic dose of a drug, are an essential component of early clinical development to assess the pharmacokinetic profile in humans without inducing pharmacological effects. nih.govnih.gov Stable isotope-labeled compounds like Pemetrexed-d5 are ideally suited for this purpose. A highly sensitive bioanalytical assay using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed to quantify pemetrexed in human plasma after a microdose. nih.gov In such studies, a stable isotope-labeled version of pemetrexed, such as [¹³C₅]‐Pemetrexed, is often used as an internal standard to ensure accurate quantification. nih.gov

The use of Pemetrexed-d5 in a microdosing study would allow for the precise determination of key pharmacokinetic parameters, as outlined in the table below.

Pharmacokinetic ParameterDescriptionTypical Value Range (from microdosing)
Cmax Maximum plasma concentrationng/mL range
Tmax Time to reach maximum plasma concentrationhours
AUC Area under the plasma concentration-time curveng·h/mL
t₁/₂ Elimination half-lifehours
CL ClearanceL/h
Vd Volume of distributionL

This table represents the type of data generated from a microdosing study and is not based on a specific study with Pemetrexed-d5.

This early human ADME data is critical for predicting the drug's behavior at therapeutic doses and for designing subsequent clinical trials.

Investigation of Tissue Distribution and Excretion Pathways in Animal Models

Understanding where a drug distributes in the body and how it is eliminated is fundamental to assessing its potential efficacy and toxicity. Deuterated analogs like Pemetrexed-d5, in conjunction with LC-MS/MS, provide a sensitive and specific method for tracking the drug in various tissues and excreta.

Animal models, such as rats and mice, are commonly used for these investigations. Following administration of Pemetrexed-d5, tissue samples (e.g., liver, kidney, lung, tumor) and excreta (urine, feces) can be collected at various time points. The concentration of the deuterated drug and its metabolites can then be accurately measured. Pemetrexed is known to have a steady-state volume of distribution of approximately 16.1 liters and is about 81% bound to plasma proteins. nih.gov It is primarily excreted unchanged in the urine. nih.gov Studies in rats have shown that pemetrexed is distributed to various tissues, and its clearance is predominantly renal.

The use of Pemetrexed-d5 would facilitate such studies by enabling precise quantification without the need for radiolabeling and its associated safety and disposal considerations. The data table below illustrates the type of information that can be obtained from a tissue distribution study in an animal model.

Tissue/ExcretaConcentration of Pemetrexed-d5 (ng/g or ng/mL) at 4 hours post-dose
Plasma5,200
Liver2,800
Kidney15,500
Lung1,200
Tumor1,800
Urine (cumulative 0-24h)85% of administered dose
Feces (cumulative 0-24h)< 5% of administered dose

This table is a hypothetical representation of data from an animal tissue distribution and excretion study.

Elucidation of Species-Specific Metabolic Differences

The metabolic fate of a drug can vary significantly between different animal species and humans. Elucidating these species-specific metabolic differences is crucial for selecting the appropriate animal models for preclinical safety and efficacy studies and for predicting human metabolism. Deuteration of a drug molecule can alter its metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions at the site of deuteration. nih.gov

By administering Pemetrexed-d5 to different species (e.g., mice, rats, dogs, and monkeys) and analyzing the resulting metabolite profiles in plasma, urine, and feces, researchers can identify and quantify species-specific metabolites. Pemetrexed itself is not extensively metabolized, which simplifies such comparative studies. nih.gov However, any minor metabolites that are formed could have different clearance rates or pharmacological activity, making their characterization important.

The use of Pemetrexed-d5 would allow for a direct comparison of metabolic pathways and the relative abundance of any metabolites across species. This information is critical for assessing the relevance of preclinical animal models to the human situation.

SpeciesMajor Metabolites IdentifiedRelative Abundance (%)
MouseUnchanged Pemetrexed-d5> 95%
RatUnchanged Pemetrexed-d5> 95%
DogUnchanged Pemetrexed-d5> 95%
MonkeyUnchanged Pemetrexed-d5> 95%

This table illustrates the expected minimal metabolism of Pemetrexed across different species, which would be confirmed using a deuterated analog.

Cellular and Biochemical Target Engagement Studies with Pemetrexed D5 Disodium Salt

Enzyme Inhibition and Binding Kinetics with Pemetrexed-d5 Disodium (B8443419) Salt

Pemetrexed-d5 Disodium Salt, hereafter referred to as pemetrexed (B1662193), functions as a multi-targeted antifolate, inhibiting several key enzymes involved in purine (B94841) and pyrimidine (B1678525) biosynthesis. The inhibitory potency of pemetrexed is significantly enhanced through intracellular polyglutamylation, a process that also prolongs its cellular retention.

Thymidylate Synthase (TS) Inhibition Assays

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Pemetrexed, particularly its polyglutamated forms, is a potent inhibitor of TS. Inhibition of TS leads to the depletion of dTMP, resulting in the disruption of DNA replication and repair, ultimately leading to megaloblastic cell death. In vitro studies have demonstrated that the pentaglutamate form of pemetrexed is approximately 100 times more potent as an inhibitor of TS than its monoglutamate counterpart.

Research has shown that overexpression of TS is a significant mechanism of resistance to pemetrexed. In non-small cell lung cancer (NSCLC) cell lines engineered to overexpress TS, the cytotoxic effects of pemetrexed, including the inhibition of DNA synthesis and induction of apoptosis, were markedly diminished.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assays

Glycinamide ribonucleotide formyltransferase (GARFT) is a crucial enzyme in the de novo purine synthesis pathway. Pemetrexed and its polyglutamated metabolites also inhibit GARFT, albeit with lower potency compared to their inhibition of TS. The inhibition of GARFT becomes more significant at higher concentrations of pemetrexed. This dual action of inhibiting both pyrimidine and purine synthesis contributes to the broad antitumor activity of pemetrexed.

Inhibitory Potency (Ki, nM) of Pemetrexed and its Pentaglutamate Form Against Target Enzymes
EnzymePemetrexed (monoglutamate) Ki (nM)Pemetrexed (pentaglutamate) Ki (nM)Reference
Thymidylate Synthase (TS)1091.3
Dihydrofolate Reductase (DHFR)7.07.2
Glycinamide Ribonucleotide Formyltransferase (GARFT)9,30065

Other Folate Pathway Enzymes (e.g., Folylpolyglutamate Synthetase (FPGS))

Folylpolyglutamate synthetase (FPGS) is not a direct target of inhibition but plays a critical role in the mechanism of action of pemetrexed. FPGS catalyzes the addition of glutamate (B1630785) residues to pemetrexed, converting it into its more active and retained polyglutamated forms. Pemetrexed is an excellent substrate for FPGS, with a much lower Michaelis constant (Km) compared to other antifolates like methotrexate, leading to efficient polyglutamylation even at low intracellular concentrations. The activity of FPGS is a key determinant of pemetrexed's efficacy, as reduced FPGS activity can lead to drug resistance.

Intracellular Concentration and Accumulation Studies in Cell Lines (In Vitro Studies)

The cellular uptake of pemetrexed is mediated by transporters such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside the cell, its rapid conversion to polyglutamated forms by FPGS leads to significant intracellular accumulation and prolonged retention.

A study quantifying the polyglutamated forms of pemetrexed in the human NSCLC H2122 cell line following a 4-hour exposure to 30 µM pemetrexed demonstrated the formation of homologs up to the octaglutamate (E8). The pentaglutamate (E5) and hexaglutamate (E6) forms were the most abundant, reaching peak levels at 7.5 and 12.5 hours, respectively. Importantly, significant levels of all polyglutamated forms were still present 48 hours after the removal of the drug from the culture medium, highlighting their long intracellular half-life.

Intracellular Concentration of Pemetrexed Polyglutamates in H2122 NSCLC Cells
Polyglutamate FormPeak Concentration (pmol/10^6 cells)Time to Peak (hours)Reference
Pentaglutamate (E5)9.97.5
Hexaglutamate (E6)5.712.5

Investigation of Resistance Mechanisms at the Molecular Level (In Vitro Systems)

In vitro studies using various cancer cell lines have identified several molecular mechanisms that contribute to acquired resistance to pemetrexed. These mechanisms can be broadly categorized as alterations in drug transport, metabolism, or target enzyme expression.

One of the most well-characterized mechanisms of resistance is the upregulation of thymidylate synthase (TS). Pemetrexed-resistant lung cancer cell lines, such as PC-9/PEM and A549/PEM, have been shown to have significantly increased levels of both TS mRNA and protein compared to their parental, sensitive counterparts.

Another key resistance mechanism involves impaired intracellular polyglutamylation. This can occur through the downregulation of folylpolyglutamate synthetase (FPGS) expression or through mutations in the FPGS gene that reduce its enzymatic activity. Reduced FPGS activity leads to lower intracellular concentrations of the highly potent polyglutamated forms of pemetrexed.

Alterations in drug transport can also confer resistance. Decreased expression of the primary influx transporter, the reduced folate carrier (RFC), has been observed in pemetrexed-resistant NSCLC cells. Conversely, increased expression of efflux transporters, such as ATP-binding cassette subfamily C member 5 (ABCC5), can actively pump pemetrexed out of the cell, reducing its intracellular concentration and cytotoxic effect.

Molecular Mechanisms of Pemetrexed Resistance in In Vitro Cancer Models
MechanismMolecular AlterationAffected Cell Line(s)Reference
Target Enzyme UpregulationIncreased TS mRNA and protein expressionPC-9/PEM, A549/PEM (NSCLC)
Impaired Drug MetabolismDecreased FPGS expression/activityGeneral mechanism
Decreased Drug InfluxDownregulation of RFC expressionPemetrexed-resistant NSCLC cells
Increased Drug EffluxIncreased expression of ABCC5 transporterMCF-7-ADR (Breast Cancer)

Application in Proteomic and Metabolomic Profiling for Pathway Elucidation

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics and metabolomics, enabling precise and accurate measurement of endogenous molecules in complex biological samples. This compound, as a deuterated analog of Pemetrexed, plays a critical role in such studies, primarily by serving as an internal standard for mass spectrometry-based analyses. While not directly used to elucidate pathways on its own, its application is foundational to the reliability of studies that do.

The primary application of this compound in this context is to ensure the accuracy of Pemetrexed quantification in biological matrices. By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and mass spectrometry signal intensity. This accurate quantification of the drug itself is the first step in understanding its downstream effects on cellular pathways.

Proteomic and metabolomic profiling studies have been instrumental in elucidating the pathways affected by Pemetrexed. These studies compare the protein and metabolite profiles of cancer cells or patient samples before and after treatment with Pemetrexed. The reliable data obtained from such analyses, often facilitated by the use of internal standards like this compound, have revealed key insights into the drug's mechanisms of action and markers of response.

Detailed Research Findings from Proteomic Studies

Proteomic analyses have successfully identified protein signatures associated with the response to Pemetrexed treatment. In a notable study on platinum-resistant ovarian cancer, a discovery proteomics approach was applied to tissue samples from patients treated with Pemetrexed. This research identified a panel of 24 proteins with significantly different expression levels in pre-treatment samples of patients who responded to the therapy versus those who did not. mdpi.com The identification of these proteins helps to elucidate the cellular pathways that determine sensitivity or resistance to Pemetrexed.

Below is an interactive data table summarizing a selection of proteins that have been identified in proteomic studies as being modulated in response to Pemetrexed or associated with treatment outcome.

ProteinFunctionAssociation with Pemetrexed Response
Thymidylate Synthase (TS)Key enzyme in the de novo synthesis of dTMP, essential for DNA replication and repair.Primary target of Pemetrexed. High expression is often associated with resistance.
Dihydrofolate Reductase (DHFR)Reduces dihydrofolic acid to tetrahydrofolic acid, a key step in folate metabolism.A target of Pemetrexed. Its expression levels can influence drug efficacy.
Glycinamide Ribonucleotide Formyltransferase (GARFT)An enzyme involved in purine biosynthesis.A target of Pemetrexed. Inhibition disrupts purine synthesis.
Folate Receptor Alpha (FOLR1)A high-affinity folate receptor that can influence intracellular Pemetrexed concentrations.Expression levels may correlate with Pemetrexed uptake and sensitivity.
ATP-binding cassette sub-family C member 5 (ABCC5)A membrane transporter that can efflux drugs from cells.Overexpression may contribute to Pemetrexed resistance.

Detailed Research Findings from Metabolomic Studies

Metabolomic profiling has provided a complementary perspective, revealing changes in small molecule metabolites that occur in response to Pemetrexed treatment. A study on lung adenocarcinoma patients undergoing Pemetrexed and platinum-based chemotherapy identified 157 metabolites that were differentially expressed between the response and non-response groups. nih.gov Furthermore, 54 differentially expressed metabolites were found to be associated with the hepatotoxicity of the treatment. nih.gov These findings highlight the profound impact of Pemetrexed on cellular metabolism and provide potential biomarkers for predicting both efficacy and adverse effects. nih.gov

The following interactive data table presents a selection of metabolites and metabolic pathways identified in metabolomic studies to be significantly altered in response to Pemetrexed treatment.

Metabolite/PathwayBiological RoleObserved Change with Pemetrexed TreatmentImplication for Pathway Elucidation
Purine and Pyrimidine MetabolismEssential for DNA and RNA synthesis.Significantly perturbed due to the inhibition of key enzymes like TS, DHFR, and GARFT by Pemetrexed.Direct confirmation of the drug's primary mechanism of action.
Folate MetabolismCrucial for one-carbon transfers in various metabolic pathways.Disrupted by Pemetrexed's antifolate activity.Elucidates the central role of folate pathways in Pemetrexed's efficacy.
Amino Acid MetabolismBuilding blocks of proteins and intermediates in various metabolic pathways.Alterations in several amino acid levels have been observed, reflecting metabolic reprogramming.Suggests broader metabolic consequences beyond nucleotide synthesis.
Lipid MetabolismInvolved in cell membrane structure, energy storage, and signaling.Changes in the levels of various lipid species, including phosphatidylserines and sphingomyelins, have been linked to treatment response. nih.govIndicates that Pemetrexed's effects extend to cellular membrane dynamics and signaling.
Carnitine MetabolismEssential for the transport of fatty acids into mitochondria for beta-oxidation.Alterations in carnitine levels have been associated with treatment-related toxicities. nih.govProvides insights into the metabolic basis of adverse drug reactions.

Emerging Research Perspectives and Future Directions for Deuterated Antimetabolite Research

Advancements in Deuterium (B1214612) Labeling Technologies and Synthetic Strategies

The synthesis of deuterated compounds, once a niche and complex endeavor, has been significantly advanced by new technologies and synthetic strategies, making compounds like Pemetrexed-d5 Disodium (B8443419) Salt more accessible for research. The primary goal of these advancements is to introduce deuterium into specific molecular positions, often at a late stage in the synthesis, with high efficiency and selectivity. researchgate.net

One of the most impactful developments has been in the field of transition-metal-catalyzed C-H activation. iiarjournals.org This approach allows for the direct replacement of a hydrogen atom with a deuterium atom on a complex molecule's carbon skeleton. Catalysts based on metals like iridium and palladium are highly effective for this transformation, known as hydrogen isotope exchange (HIE). researchgate.netoncotarget.commdpi.com These methods are prized for their ability to be applied late in a synthetic sequence, minimizing the need to redesign a drug's entire synthesis from the ground up. oncotarget.com

Recent progress has expanded the toolkit beyond HIE to include a variety of other transformations: mdpi.cominformaticsjournals.co.in

Reductive Deuteration: This involves the addition of deuterium across double or triple bonds.

Dehalogenative Deuteration: A halogen atom is replaced with a deuterium atom.

Transient Directing Groups: Catalytic amounts of specific amines can be used to temporarily guide a metal catalyst to a specific C-H bond for deuteration, enhancing selectivity. nih.gov

These evolving synthetic methodologies are crucial for preparing precisely labeled analogs needed for detailed metabolic studies and for developing next-generation therapeutic agents with improved pharmacokinetic properties. nih.govnih.gov

Table 1: Comparison of Modern Deuterium Labeling Strategies

Strategy Description Key Advantages Common Catalysts
Hydrogen Isotope Exchange (HIE) Direct replacement of C-H with C-D bonds. High atom economy, applicable to complex molecules, ideal for late-stage labeling. oncotarget.com Iridium, Palladium, Rhodium oncotarget.comd-nb.info
Reductive Deuteration Addition of deuterium across unsaturated bonds. Provides access to saturated deuterated structures. Palladium, Platinum
Dehalogenative Deuteration Replacement of a halogen (e.g., Cl, Br, I) with deuterium. Utilizes readily available halogenated precursors. Palladium

| Transient Directing Groups | Temporary installation of a directing group to guide deuteration. | Enables high regioselectivity at otherwise unreactive positions. nih.gov | Manganese, Ruthenium nih.gov |

Novel Analytical Techniques for Enhanced Resolution and Sensitivity in Drug Metabolism Research

The study of deuterated compounds like Pemetrexed-d5 Disodium Salt in drug metabolism research is critically dependent on advanced analytical techniques capable of distinguishing and quantifying the parent drug and its metabolites with high resolution and sensitivity.

Mass Spectrometry (MS) stands as the cornerstone of modern bioanalysis. High-resolution mass spectrometry (HRMS) is particularly vital, as its ability to measure mass with high accuracy (typically below 5 parts-per-million error) allows for the confident determination of the elemental composition of metabolites. informaticsjournals.co.innih.gov This is crucial for identifying unknown metabolic products. The most common application for deuterated analogs in this context is their use as stable isotope-labeled internal standards (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comd-nb.info Because a SIL-IS like Pemetrexed-d5 has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes chromatographically and experiences similar ionization effects in the MS source. mdpi.com This allows it to correct for variations during sample preparation and analysis, leading to highly accurate and precise quantification. nih.gov Several validated UPLC-MS/MS methods for pemetrexed (B1662193) in human plasma explicitly use isotopically labeled ([13C5] or d5) pemetrexed for this purpose. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. While MS provides mass information, NMR provides detailed structural information, making it invaluable for unequivocally identifying metabolite structures. researchgate.netiiarjournals.org Specifically, deuterium (²H) NMR can be used directly on biofluids from subjects given a deuterated drug to observe the signals from the drug and its deuterated metabolites, confirming their identity in a complex mixture. oncotarget.comnih.gov

A significant challenge in the analysis of deuterated compounds is distinguishing between isotopologues (molecules differing only in the number of isotopic substitutions) and isotopomers (molecules with the same number of isotopic substitutions but at different positions). Standard MS and NMR techniques can struggle to resolve these complex mixtures. semanticscholar.orgMolecular Rotational Resonance (MRR) spectroscopy is an emerging technique that overcomes this limitation. MRR provides exceptionally high spectral resolution, allowing it to differentiate unique isotopomers, which is critical for the quality control of deuterated active pharmaceutical ingredients and for precisely understanding metabolic switching pathways. semanticscholar.org

Table 2: Key Analytical Techniques in Deuterated Drug Metabolism Research

Technique Primary Application Advantages for Deuterated Analogs
LC-MS/MS Quantitative bioanalysis. Enables use of deuterated analogs as ideal internal standards for accuracy and precision. mdpi.comnih.gov
HRMS Identification of unknown metabolites. High mass accuracy allows for confident elemental composition determination of metabolites. informaticsjournals.co.in
²H NMR Spectroscopy Structural confirmation of metabolites. Directly detects deuterium signals, allowing unambiguous identification of deuterated molecules in biofluids. oncotarget.com

| MRR Spectroscopy | Isotopic purity analysis. | Unparalleled resolution to distinguish between different isotopomers and isotopologues. semanticscholar.org |

Potential for Tracing in Advanced Preclinical Imaging Modalities (e.g., PET applications, if applicable to deuterated compounds)

While deuterated compounds themselves are not directly visualized by Positron Emission Tomography (PET), deuteration plays a significant supporting role in the development of PET radiotracers. PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by specific radionuclides like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). researchgate.net Deuterium, as a stable isotope, does not emit positrons.

The key contribution of deuteration to PET is in enhancing the metabolic stability of the radiolabeled tracer molecule. mdpi.comnih.gov The formation of radiometabolites during a PET scan can complicate image interpretation, as these metabolites may distribute differently in the body and create background noise or be taken up by non-target tissues. nih.gov By strategically replacing hydrogen with deuterium at sites on the tracer molecule that are vulnerable to metabolism, researchers can leverage the kinetic isotope effect to slow down its breakdown. nih.gov This strategy can lead to a higher concentration of the intact parent radiotracer at the target site, improving the target-to-background ratio and providing a clearer imaging signal. frontiersin.org For example, a dual deuterium- and fluorine-18-labeled version of fluoroglutamine showed improved in vivo stability and reduced bone uptake compared to its non-deuterated counterpart, making it a more promising PET agent. mdpi.comfrontiersin.org

Separate from PET, an emerging and powerful modality that directly utilizes deuterated compounds for tracing is Deuterium Metabolic Imaging (DMI) . nih.govresearchgate.net DMI is a non-invasive, radiation-free technique that uses Magnetic Resonance Imaging (MRI) or Magnetic Resonance Spectroscopy (MRS) to detect the signal from administered deuterated substrates, such as [6,6’-²H₂]glucose. researchgate.netoncotarget.comnih.gov Because the natural abundance of deuterium in the body is very low, there is virtually no background signal, allowing for high-contrast imaging of the uptake and conversion of the deuterated tracer into downstream metabolites like lactate (B86563) and glutamate (B1630785). researchgate.netoncotarget.comd-nb.info DMI is a powerful tool for mapping metabolic pathways in vivo and has shown significant potential in preclinical oncology research for diagnosing tumors and monitoring treatment response. researchgate.netnih.gov

In the specific case of pemetrexed, PET imaging studies have been performed to assess its pharmacodynamic effect. These studies use the PET tracer ¹⁸F-fluorothymidine (¹⁸F-FLT) to measure the activity of the thymidine (B127349) salvage pathway. mdpi.comnih.gov Successful inhibition of pemetrexed's primary target, thymidylate synthase, leads to a compensatory "flare" in ¹⁸F-FLT uptake, which can be visualized by PET as an early indicator of drug efficacy. iiarjournals.orgmdpi.combiorxiv.org

Exploration of Deuteration Effects on Enzyme Conformation and Reaction Dynamics

The replacement of hydrogen with deuterium can influence not only the rate of an enzyme-catalyzed reaction but also the dynamics and even the conformation of the enzyme itself. These effects stem from the fundamental physical differences between the C-H and C-D bond.

The most well-understood consequence is the Kinetic Isotope Effect (KIE) . A C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. nih.gov If the cleavage of this bond is the slowest, or rate-limiting, step in an enzymatic reaction, substituting the hydrogen with deuterium will slow the reaction down. nih.gov This primary KIE is a cornerstone of mechanistic enzymology, used to probe transition states and determine whether C-H bond breaking is kinetically significant. nih.govnih.govd-nb.info The magnitude of the KIE provides critical information about the geometry of the transition state.

Enzyme function is intrinsically linked to its dynamic nature, involving motions from small side-chain fluctuations to large-scale domain movements. nih.govnih.govresearchgate.netNMR spectroscopy is a primary tool for studying these dynamics. In NMR studies of large proteins, deuteration is often essential. It simplifies overly complex proton spectra and alters relaxation properties, allowing researchers to focus on specific regions of interest and probe dynamic processes across a wide range of timescales. informaticsjournals.co.in

Another powerful technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) . This method monitors the rate at which backbone amide protons exchange with deuterium when the protein is placed in D₂O. semanticscholar.orgnih.gov Regions that are flexible or solvent-exposed will exchange quickly, while those buried in the protein core or locked in stable hydrogen bonds (like in alpha-helices and beta-sheets) will exchange slowly. HDX-MS is widely used to map protein conformational changes that occur upon substrate or inhibitor binding, providing a detailed picture of the dynamic response of an enzyme to its ligand. mdpi.comsemanticscholar.orgnih.gov

Contribution of Deuterated Analogs to Understanding Drug Resistance Mechanisms in Experimental Models

The development of drug resistance is a major obstacle in cancer therapy. Understanding the molecular mechanisms that drive resistance is crucial for designing strategies to overcome it. Deuterated analogs, used as stable isotope tracers, are powerful tools for investigating the metabolic reprogramming that often underpins drug resistance. researchgate.netnih.gov

Resistance to the antimetabolite pemetrexed, for example, can arise through several mechanisms. The most common is the overexpression of its primary target enzyme, thymidylate synthase (TYMS). nih.govnih.gov Other mechanisms include reduced expression of the drug transporter SLC19A1 (which brings pemetrexed into the cell) and the activation of bypass signaling pathways that promote cell survival. oncotarget.comnih.gov These resistance mechanisms are often associated with profound shifts in cellular metabolism.

Stable Isotope-Resolved Metabolomics (SIRM) or Metabolic Flux Analysis (MFA) is the primary methodology used to quantify these metabolic shifts. d-nb.infomdpi.comnih.gov In this approach, cancer cells (both drug-sensitive and a resistant variant) are cultured in a medium containing a nutrient labeled with a stable isotope, such as ¹³C-glucose or a deuterated amino acid. nih.gov After a period of time, the cells are harvested, and mass spectrometry or NMR is used to track the path of the isotopic label as it is incorporated into downstream metabolites. mdpi.com This allows researchers to map the flow of molecules through metabolic pathways and accurately quantify the reaction rates, or fluxes. mdpi.comresearchgate.net

By comparing the metabolic flux maps of sensitive and resistant cells, scientists can pinpoint which pathways are rewired to confer resistance. nih.gov For instance, a resistant cell line might show an increased flux through pathways that produce the building blocks for DNA synthesis, thereby circumventing the blockade imposed by an antimetabolite.

While specific studies using Pemetrexed-d5 to probe resistance mechanisms are not yet prominent, the established methodology provides a clear blueprint for its application. In experimental models, Pemetrexed-d5 could be used as a tracer to:

Quantify Drug Transport: By measuring the rate of Pemetrexed-d5 uptake, researchers could directly assess whether reduced activity of the SLC19A1 transporter is a primary mechanism of resistance in a given cell line.

Trace Metabolic Fate: The intracellular conversion of pemetrexed to its active polyglutamated forms is essential for its efficacy. Pemetrexed-d5 could be used to trace this process and determine if resistant cells exhibit altered polyglutamation.

Map Effects on Nucleotide Synthesis: The flux from Pemetrexed-d5's downstream metabolic effects could be monitored to see how effectively it inhibits the de novo purine (B94841) and pyrimidine (B1678525) synthesis pathways in sensitive versus resistant cells.

This approach provides a quantitative, dynamic view of drug action and resistance, moving beyond static measurements of protein or gene expression to understand the functional consequences at the metabolic level. researchgate.netsemanticscholar.org

Q & A

Q. What structural and functional modifications occur in Pemetrexed-d5 Disodium Salt compared to its non-deuterated form?

this compound incorporates five deuterium atoms at specific positions, increasing its molecular weight and altering vibrational frequencies. These changes can affect binding kinetics to target enzymes (e.g., thymidylate synthase) and metabolic stability. Deuterium substitution may reduce first-pass metabolism, extending its half-life in in vitro assays . Analytical methods like LC-MS or NMR are required to confirm deuterium incorporation and assess isotopic purity (≥98%) .

Q. What validated methods are recommended for preparing stable stock solutions of this compound?

Follow USP guidelines for hygroscopic compounds:

  • Use anhydrous dimethyl sulfoxide (DMSO) or deionized water (pH-adjusted to 7.4 with 10 mM HEPES buffer) .
  • Conduct stability tests under controlled conditions (e.g., -80°C, argon atmosphere) with periodic HPLC validation to monitor degradation over 6–12 months .

Q. How does Pemetrexed-d5 interact with thymidylate synthase (TS) in mechanistic studies?

As a deuterated multitargeted antifolate, Pemetrexed-d5 inhibits TS by competitively binding to the folate-binding site, disrupting nucleotide synthesis. Isotopic labeling allows tracking via mass spectrometry in enzyme kinetics assays (e.g., SPR or fluorescence quenching). Compare inhibition constants (Ki) with non-deuterated Pemetrexed to quantify isotopic effects on binding efficiency .

Advanced Research Questions

Q. How can researchers design experiments to isolate isotopic effects in TS inhibition studies?

  • Controlled Variables : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.8) and temperature (37°C) for both deuterated and non-deuterated compounds .
  • Kinetic Assays : Measure kcat and KM using recombinant TS with [³H]-dUMP substrate. Compare deuterium-induced changes in transition-state stabilization via Eyring plots .
  • Data Normalization : Include Methotrexate (a non-deuterated DHFR inhibitor) as a control to differentiate TS-specific effects .

Q. How should contradictions in deuterated vs. non-deuterated Pemetrexed efficacy data be resolved?

  • Purity Verification : Confirm isotopic enrichment (>95%) via high-resolution mass spectrometry and rule out impurities (e.g., residual solvents) using GC-MS .
  • Metabolic Profiling : Compare intracellular metabolite levels (e.g., polyglutamated forms) using LC-MS/MS in cancer cell lines (e.g., A549 or HCT-116) .
  • Statistical Rigor : Apply multivariate analysis to account for batch-to-batch variability and replicate experiments across independent labs .

Q. What advanced techniques quantify deuterium’s impact on Pemetrexed-d5’s solubility and crystallinity?

  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to compare melting points and crystallinity between deuterated and non-deuterated forms .
  • Solubility Profiling : Use shake-flask methods with phosphate-buffered saline (PBS) at 25°C and 37°C. Deuterium may reduce aqueous solubility by ~5–10% due to altered hydrogen bonding .

Q. What protocols ensure reproducibility in deuterated compound studies for peer-reviewed publication?

  • Documentation : Report deuterium positions, synthetic pathways, and purification steps in supplemental materials .
  • Reference Standards : Use USP-grade Pemetrexed Disodium (CAS 357166-30-4) for calibration and cross-validate results with independent assays (e.g., ELISA for TS activity) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

Methodological Notes

  • Analytical Tools : Prioritize LC-MS (Q-TOF preferred) for quantifying deuterium incorporation and metabolite identification .
  • Buffer Compatibility : Avoid sulfonic acid buffers (e.g., MOPS) in fluorescence assays due to quenching interference; use HEPES or Tris instead .
  • Data Sharing : Archive raw datasets in repositories like Zenodo or Figshare, annotated with NEMSIS-compliant metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.